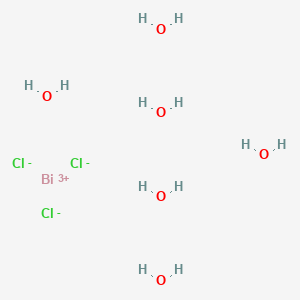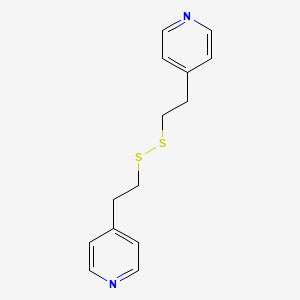
Bis(2-(4-pyridinyl)ethyl) disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane is an organic compound with the molecular formula C14H16N2S2 and a molecular weight of 276.42 g/mol . It is characterized by the presence of two pyridine rings connected by a disulfide bridge, making it a valuable ligand in coordination chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane can be synthesized through the reaction of 4-pyridylmethyl chloride with sodium disulfide under basic conditions . The reaction typically involves the use of solvents such as ethanol or acetone and requires careful control of temperature and pH to ensure the formation of the desired disulfide bond .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed in aqueous or organic solvents at room temperature.
Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane primarily involves its ability to form stable complexes with metal ions through coordination bonds . The disulfide bond can undergo redox reactions, allowing the compound to participate in various biochemical processes . The pyridine rings provide additional sites for interaction with biological molecules, enhancing its versatility in research applications .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dithiodipyridine: Similar structure with a disulfide bond connecting two pyridine rings.
1,2-Bis(4-pyridyl)ethane: Contains two pyridine rings connected by an ethane bridge instead of a disulfide bond.
Uniqueness
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane is unique due to its disulfide bridge, which imparts distinct redox properties and the ability to form reversible covalent bonds . This makes it particularly useful in applications requiring dynamic and reversible interactions, such as in the design of responsive materials and biochemical assays .
Propiedades
Fórmula molecular |
C14H16N2S2 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
4-[2-(2-pyridin-4-ylethyldisulfanyl)ethyl]pyridine |
InChI |
InChI=1S/C14H16N2S2/c1-7-15-8-2-13(1)5-11-17-18-12-6-14-3-9-16-10-4-14/h1-4,7-10H,5-6,11-12H2 |
Clave InChI |
LFNOKCRXVALZIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCSSCCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



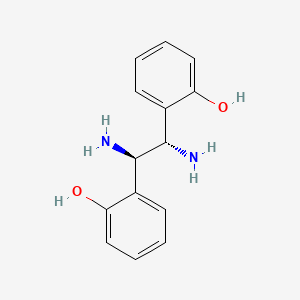
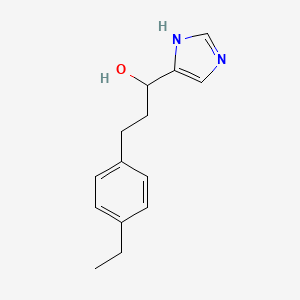
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)

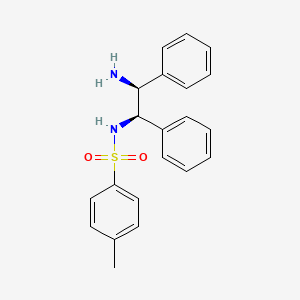
![N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B15199141.png)
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
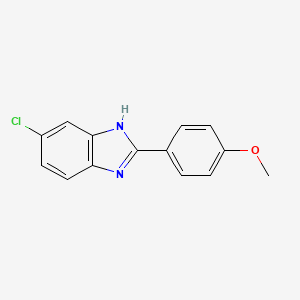
![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)

